molecular formula C12H17NO2 B5196291 1-(4-hydroxybenzyl)-4-piperidinol

1-(4-hydroxybenzyl)-4-piperidinol

Cat. No. B5196291
M. Wt: 207.27 g/mol
InChI Key: BJQBDHFIOZKATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-hydroxybenzyl)-4-piperidinol, also known as hydroxybenzylpiperidinol or HBP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. HBP is a derivative of piperidine, a heterocyclic organic compound commonly found in various pharmaceutical drugs. HBP is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

HBP has been found to have various scientific research applications, including its potential use as an antioxidant, neuroprotectant, and anti-inflammatory agent. Studies have shown that HBP can scavenge free radicals and protect cells from oxidative stress. HBP has also been found to have neuroprotective effects, protecting neurons from damage caused by various neurotoxic agents. Furthermore, HBP has been shown to have anti-inflammatory effects, reducing inflammation in various animal models of inflammation.

Mechanism of Action

The mechanism of action of HBP is not fully understood. However, studies have suggested that HBP exerts its effects by modulating various signaling pathways involved in oxidative stress, inflammation, and neuronal cell death. HBP has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant enzymes. HBP has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
HBP has been found to have various biochemical and physiological effects. Studies have shown that HBP can reduce oxidative stress and inflammation, protect neurons from damage, and improve cognitive function. Furthermore, HBP has been found to have anti-cancer effects, inhibiting the growth and proliferation of various cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using HBP in lab experiments is its high purity and stability. HBP is also soluble in water and ethanol, making it easy to dissolve in various solvents. However, one limitation of using HBP in lab experiments is its relatively high cost compared to other antioxidants and neuroprotectants.

Future Directions

There are several future directions for the scientific research of HBP. One direction is to investigate the potential use of HBP in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore the anti-cancer effects of HBP and its potential use in cancer therapy. Furthermore, the development of novel HBP derivatives with improved pharmacological properties is an area of interest for future research.
In conclusion, HBP is a promising compound with various scientific research applications. Its ability to scavenge free radicals, protect neurons from damage, and reduce inflammation makes it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action and potential therapeutic uses of HBP.

Synthesis Methods

The synthesis of HBP involves the reaction between 4-hydroxybenzaldehyde and 4-piperidone in the presence of sodium borohydride. This method has been reported to yield HBP with high purity and yield. HBP can also be synthesized using other methods such as the reduction of 4-1-(4-hydroxybenzyl)-4-piperidinollidene-4-piperidone with sodium borohydride.

properties

IUPAC Name

1-[(4-hydroxyphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-11-3-1-10(2-4-11)9-13-7-5-12(15)6-8-13/h1-4,12,14-15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQBDHFIOZKATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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